
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- is a heterocyclic compound that combines the structural features of phthalazine and indole. Phthalazine is a bicyclic nitrogen-containing heterocycle, while indole is a bicyclic compound with a benzene ring fused to a pyrrole ring. The combination of these two structures results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- can be synthesized through various synthetic routes. One common method involves the condensation of 1-chlorophthalazine with 1H-indole-3-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of phthalazine derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc and hydrochloric acid for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phthalazine-1,4-dione derivatives, reduced phthalazine derivatives, and various substituted phthalazine compounds .
Applications De Recherche Scientifique
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential antitumor effects .
Comparaison Avec Des Composés Similaires
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- can be compared with other similar compounds, such as:
Phthalazine: A bicyclic nitrogen-containing heterocycle with various biological activities.
Indole: A bicyclic compound with a benzene ring fused to a pyrrole ring, known for its wide range of biological activities.
Quinoxaline: An isomeric compound with a similar bicyclic structure, known for its antimicrobial and antitumor properties.
Cinnoline: Another isomeric compound with a bicyclic structure, studied for its potential therapeutic applications
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- stands out due to its unique combination of phthalazine and indole structures, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
190000-02-3 |
|---|---|
Formule moléculaire |
C17H12ClN3 |
Poids moléculaire |
293.7 g/mol |
Nom IUPAC |
1-chloro-4-(1H-indol-3-ylmethyl)phthalazine |
InChI |
InChI=1S/C17H12ClN3/c18-17-14-7-2-1-6-13(14)16(20-21-17)9-11-10-19-15-8-4-3-5-12(11)15/h1-8,10,19H,9H2 |
Clé InChI |
GYZGETASAWLMOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


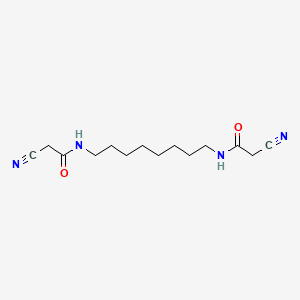

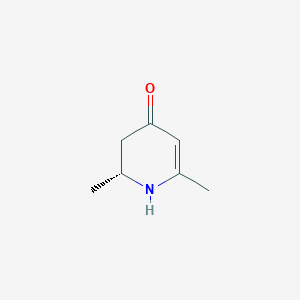
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
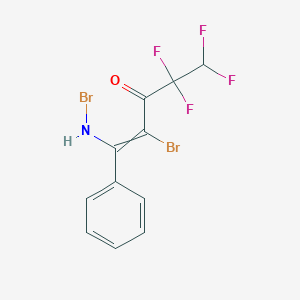
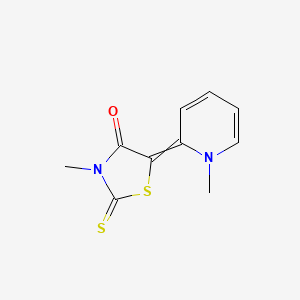
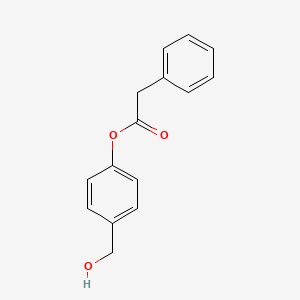


![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
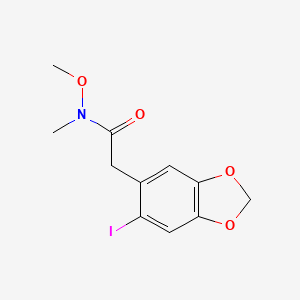
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)
